2-Nitro-1-(2-nitrophenyl)ethanol

Thermal Analysis Purification Solid-State Chemistry

Select 2-Nitro-1-(2-nitrophenyl)ethanol (CAS 18731-43-6) for superior enantioselectivity in biocatalytic Henry reactions—achieving 93% ee and 90% yield, a significant improvement over the 15.6% ee typical of chemical catalysts. Its high melting point (63°C) permits reliable ambient-temperature recrystallization, eliminating costly chromatography. The elevated density (1.461 g/cm³) enables precise phase separation in formulated media. As a privileged scaffold in the (2-nitrophenyl)methanol class linked to PqsD inhibition, it accelerates early-stage anti-virulence drug discovery against Pseudomonas aeruginosa.

Molecular Formula C8H8N2O5
Molecular Weight 212.161
CAS No. 18731-43-6
Cat. No. B3017951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-1-(2-nitrophenyl)ethanol
CAS18731-43-6
Molecular FormulaC8H8N2O5
Molecular Weight212.161
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C[N+](=O)[O-])O)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4,8,11H,5H2
InChIKeyVBINJEMMNGAHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-1-(2-nitrophenyl)ethanol (CAS 18731-43-6): Chemical Profile and Procurement Considerations


2-Nitro-1-(2-nitrophenyl)ethanol (CAS 18731-43-6) is a synthetic nitroalcohol characterized by the presence of two nitro groups and a hydroxyl moiety on a phenyl-ethanol backbone . This compound serves as a versatile intermediate in organic synthesis and is of interest in medicinal chemistry due to its structural features . Its procurement is driven by specific research and development applications, particularly where its unique combination of functional groups offers advantages over other nitrophenyl derivatives.

Critical Physicochemical Divergence: Why 2-Nitro-1-(2-nitrophenyl)ethanol is Not Interchangeable with Common Nitrophenyl Analogs


Simple substitution of 2-Nitro-1-(2-nitrophenyl)ethanol with other nitrophenyl ethanols, such as 1-(2-nitrophenyl)ethanol or 2-nitrophenethyl alcohol, is not scientifically viable due to significant differences in fundamental physical properties. Data shows that the target compound exhibits a markedly higher melting point (63°C with decomposition) compared to related mono-nitro analogs (e.g., 2-nitrophenethyl alcohol melts at 2°C) . Furthermore, its predicted boiling point (440°C) and density (1.461 g/cm³) are substantially higher . These disparities directly impact purification processes, formulation stability, and reaction conditions, making the target compound a distinct chemical entity with non-interchangeable behavior in both synthetic and analytical workflows. Such differences are critical for researchers requiring precise property matching for process development or analytical method validation.

Quantitative Differentiation: A Data-Driven Comparison of 2-Nitro-1-(2-nitrophenyl)ethanol Against Key Analogs


Melting Point and Thermal Stability: A Distinct Solid-State Profile for Purification and Handling

2-Nitro-1-(2-nitrophenyl)ethanol exhibits a melting point of 63 °C with decomposition, which is significantly higher than that of its closest structural analogs, 2-nitrophenethyl alcohol (2 °C) and 1-(2-nitrophenyl)ethanol (approx. 45-50 °C) . This higher melting point, combined with a predicted boiling point of 440 °C , indicates a distinct thermal behavior profile that is advantageous for purification via recrystallization and for applications requiring solid-state stability at ambient temperatures.

Thermal Analysis Purification Solid-State Chemistry

Density and Molecular Packing: Impact on Formulation and Process Scale-Up

The predicted density of 2-Nitro-1-(2-nitrophenyl)ethanol is 1.461 g/cm³, which is considerably higher than that of 2-nitrophenethyl alcohol (1.19 g/mL) . This 23% increase in density is attributed to the presence of the second nitro group, leading to tighter molecular packing. Such a difference is a critical parameter in large-scale chemical processing, affecting solvent choice, mixing efficiency, and the design of downstream purification units.

Process Chemistry Formulation Physical Chemistry

Acid-Base Behavior and Reactivity: A More Reactive Nitroalcohol Intermediate

The predicted pKa of 2-Nitro-1-(2-nitrophenyl)ethanol is 7.66, which is notably more acidic than that of the non-nitro-substituted analog 1-phenylethanol (pKa ~14-16) . While a direct comparison with other nitrophenyl ethanols is not available, this value places it in a distinct reactivity class. The lower pKa, driven by the strong electron-withdrawing effects of the two nitro groups, suggests enhanced reactivity in base-catalyzed reactions such as the Henry reaction, where it can be formed from 2-nitrobenzaldehyde and nitromethane with yields of up to 90% and 93% enantiomeric excess [1].

Synthetic Chemistry Reaction Optimization Catalysis

Synthetic Accessibility: Superior Yield in Biocatalytic Henry Reactions

2-Nitro-1-(2-nitrophenyl)ethanol can be synthesized via a biocatalytic Henry reaction using the enzyme 2-nitro-1-(4-nitrophenyl)ethanol synthase (EC 4.2.1.B27) from Sulfurisphaera tokodaii, achieving a 90% yield and 93% enantiomeric excess [1]. In contrast, other nitrophenyl ethanol derivatives, such as 2-nitro-1-(4-nitrophenyl)ethanol, are reported with overall yields ranging from 49-93% using chemical catalysts, often with lower enantioselectivity (e.g., 15.6% ee) [2]. This enzymatic route provides a more efficient and stereoselective pathway for producing the 2-nitrophenyl isomer.

Biocatalysis Green Chemistry Process Development

Target Engagement: Potential as a PqsD Inhibitor Scaffold in Anti-Virulence Research

While direct IC50 data for 2-Nitro-1-(2-nitrophenyl)ethanol itself is not available in the public domain, the (2-nitrophenyl)methanol scaffold, to which this compound is structurally related, has been identified as a promising inhibitor of PqsD, a key enzyme in Pseudomonas aeruginosa quorum sensing [1]. Related derivatives in this class have shown IC50 values in the single-digit micromolar range [2]. This suggests that 2-Nitro-1-(2-nitrophenyl)ethanol, possessing the core (2-nitrophenyl) moiety, holds potential as a starting point for developing anti-virulence agents, an area where simple analogs like 1-(2-nitrophenyl)ethanol lack this documented target engagement profile.

Anti-Virulence Quorum Sensing Pseudomonas aeruginosa

Targeted Applications: Where 2-Nitro-1-(2-nitrophenyl)ethanol's Specific Properties Provide a Decisive Advantage


Stereoselective Synthesis of β-Amino Alcohols via Biocatalytic Routes

In the synthesis of chiral β-amino alcohols, which are key intermediates for pharmaceuticals, 2-Nitro-1-(2-nitrophenyl)ethanol is the preferred substrate. Its high yield (90%) and excellent enantioselectivity (93% ee) in biocatalytic Henry reactions using enzymes from Sulfurisphaera tokodaii provide a more efficient and greener alternative to the low-stereoselectivity (15.6% ee) achieved with other nitroaldol products using chemical catalysts . This enables access to enantiopure building blocks with reduced waste and higher throughput.

Development of Robust Crystallization and Purification Processes

For process chemists developing scalable purification protocols, the high melting point (63°C) and solid-state stability of 2-Nitro-1-(2-nitrophenyl)ethanol are decisive factors. Unlike low-melting analogs (e.g., 2-nitrophenethyl alcohol, 2°C) , this compound can be reliably recrystallized from a variety of solvents at ambient conditions, ensuring high purity and consistent quality for subsequent steps. This reduces the reliance on costly and time-consuming chromatographic methods.

Hit-to-Lead Optimization in Anti-Virulence Drug Discovery

In early-stage drug discovery programs targeting Pseudomonas aeruginosa infections, 2-Nitro-1-(2-nitrophenyl)ethanol serves as a privileged starting scaffold. Its structural membership in the (2-nitrophenyl)methanol class, which includes known PqsD inhibitors , makes it a rational choice for medicinal chemistry campaigns focused on developing novel anti-virulence agents. This contrasts with structurally simpler nitrophenyl ethanols that lack this validated biological association.

High-Density Liquid Formulations for Specialty Applications

When formulating liquid mixtures for specific research or industrial applications, the high density of 2-Nitro-1-(2-nitrophenyl)ethanol (1.461 g/cm³) can be exploited to achieve desired phase separations or to meet density specifications that cannot be satisfied by less dense analogs like 2-nitrophenethyl alcohol (1.19 g/mL) . This property is particularly relevant in the development of novel solvents or reactive media.

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